molecular formula C8H5N3O B13022897 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile

Cat. No.: B13022897
M. Wt: 159.14 g/mol
InChI Key: VULXWIDTQPOZBB-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile typically involves the reaction of o-phenylenediamine with cyanoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic conditions.

Major Products Formed

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile
  • 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid
  • 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione

Uniqueness

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both oxo and nitrile functionalities. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused benzimidazole ring system and a carbonitrile group, which contribute to its unique chemical properties. Research has indicated that this compound exhibits potential therapeutic effects, making it a subject of interest for further investigation.

The molecular formula of this compound is C₈H₅N₃O, with a molecular weight of approximately 159.14 g/mol. Its structure is characterized by the following features:

  • Fused Benzimidazole Ring : This core structure is known for its biological relevance.
  • Carbonitrile Group : Positioned at the 4-position of the benzimidazole, this group enhances the compound's reactivity.

Biological Activities

Research has demonstrated that this compound possesses several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines, suggesting potential as an anticancer agent .
  • Inhibitory Effects on Protein Interactions : The compound has been investigated for its ability to inhibit interactions between proteins involved in cancer progression. For instance, it has shown activity against BRPF2 and TRIM24, which are implicated in various cancers .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although further research is necessary to confirm these effects and elucidate mechanisms.

Structure–Activity Relationships

A significant aspect of the research surrounding this compound involves exploring how modifications to its structure affect its biological activity. A comparative analysis of similar compounds reveals important insights:

Compound NameStructural FeaturesSimilarity Score
Methyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylateContains a methyl ester group0.93
Methyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylateSimilar structure with a carboxylate0.88
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acidContains a carboxylic acid group0.82
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acidContains a thioxo group instead of keto0.76

These compounds highlight the significance of functional groups in modulating biological activity and suggest pathways for developing more potent derivatives.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., LCLC-103H and A-427). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents .

Case Study 2: Protein Inhibition

In another investigation focusing on protein-protein interactions critical for cancer cell survival, compounds derived from the benzimidazole scaffold were shown to selectively inhibit BRPF1 and TRIM24 with KD values ranging from 17 nM to 45 nM. These findings underscore the therapeutic promise of targeting these interactions using derivatives of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-4-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)11-8(12)10-6/h1-3H,(H2,10,11,12)

InChI Key

VULXWIDTQPOZBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)C#N

Origin of Product

United States

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